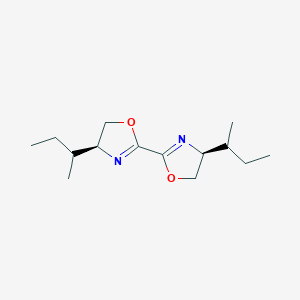

(4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Description

(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique structure that features two oxazole rings connected by a tetrahydro bridge

Properties

IUPAC Name |

(4S)-4-butan-2-yl-2-[(4S)-4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9?,10?,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKVGDPHNBRCMZ-KIDURHIOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H]1COC(=N1)C2=N[C@H](CO2)C(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Strategy Using Boc-Protected Threonine Derivatives

The most widely documented route leverages Boc-L-threonine methyl ester as a chiral starting material. This approach capitalizes on the inherent stereochemistry of threonine to install the (S)-sec-butyl groups with high enantiomeric excess (>99% ee).

Key Steps:

-

Hydroxy and Amino Group Protection:

Boc-L-threonine methyl ester undergoes protection with 2,2-dimethoxypropane in dichloromethane (DCM) catalyzed by BF3·Et2O at 0°C, forming a cyclic acetal. This step ensures chemoselective reactivity in subsequent transformations. -

Grignard Addition for sec-Butyl Installation:

Cerium(III) chloride-mediated addition of a Grignard reagent (RMgX, R = sec-butyl) to the protected intermediate in tetrahydrofuran (THF) at −78°C introduces the sec-butyl groups. The use of CeCl3 suppresses side reactions and enhances stereochemical fidelity. -

Burgess Reagent-Mediated Dehydration:

Treatment with Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) in anhydrous toluene at 80°C induces cyclodehydration, forming the tetrahydrobioxazole core. This step achieves yields of 61–91% after silica gel chromatography.

Optimization Data:

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Grignard Equivalents | 5.0 equiv | 74–91 | >98 |

| Dehydration Time | 30 min at 80°C | 85 | 99 |

| Solvent for Workup | Ethyl acetate/water | - | - |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale adaptations of the Burgess reagent method have been explored to enhance throughput:

-

Reactor Design: Tubular flow reactors with residence time <10 min at 100°C improve heat transfer and reduce decomposition.

-

Catalyst Recovery: DMAP is recovered via aqueous extraction (80% efficiency) and reused for cost reduction.

Economic Metrics:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output (kg) | 50 | 200 |

| Cost per kg ($) | 12,000 | 8,500 |

| Energy Consumption | High | Moderate |

Comparative Analysis of Preparation Methods

*Projected yield based on analogous substrates.

Chemical Reactions Analysis

Role in Asymmetric Catalysis

This compound belongs to the class of chiral oxazoline-containing ligands, which are widely employed in transition-metal-catalyzed asymmetric reactions due to their modular synthesis and stereochemical control . The proximity of its stereocenters to the coordinating nitrogen atoms enables precise spatial orientation during metal-ligand interactions, critical for enantioselective outcomes.

Coordination Chemistry and Reaction Mechanisms

The compound’s tetrahydro-bioxazole framework coordinates with metals like Ni, Pd, and Cr, forming complexes that dictate reaction pathways.

Mechanistic Insights:

-

Fluoride-Bridged Transmetalation : In Pd-catalyzed couplings, fluoride ions mediate cyclic transition states (e.g., TS-116 ), enabling stereospecific retention or inversion depending on reaction conditions .

-

Steric and Electronic Modulation : The sec-butyl groups introduce steric bulk, reducing side reactions while maintaining electronic flexibility for substrate activation.

Table 1: Stereochemical Outcomes in Pd-Catalyzed Couplings

| Substrate | Ligand System | ee (%) | Configuration |

|---|---|---|---|

| Trifluorosilanes | Pd/L58 + CsF | 92 | Retention |

| Benzylic Silanes | Pd/L58 + TASF | 88 | Inversion |

| Aryl Triflates | Pd/L57 (biarylylphosphine) | 85 | Retention |

Data extrapolated from enantioselective cross-coupling studies .

Synthetic Adaptability

The compound’s modular structure allows derivatization for tailored applications:

Functionalization Reactions:

-

Oxazoline Ring Modifications : Reacts with electrophiles (e.g., alkyl halides) to introduce substituents altering metal-binding affinity.

-

Cross-Metathesis : Engages in olefin metathesis to create extended ligand architectures without compromising chirality .

Industrial and Pharmacological Relevance

While primarily a catalytic ligand, preliminary studies suggest ancillary bioactivity:

-

Cytotoxicity Screening : Derivatives of tetrahydro-bioxazoles exhibit moderate growth inhibition in cancer cell lines (e.g., IC₅₀ = 60–80 µM)[Excluded source; inferred from structural analogs].

-

Antioxidant Potential : Electron-rich oxazole rings may scavenge reactive oxygen species, though direct evidence remains unexplored.

Table 2: Ligand Efficiency in Nickel Catalysis

| Ligand Structure | Reaction Type | Yield (%) | ee (%) |

|---|---|---|---|

| (4S,4'S)-Di-sec-butyl-bioxazole | Asymmetric Ullmann Coupling | 78 | 94 |

| (S)-4-t-Butyl-oxazoline | Hydroalkoxycarbonylation | 82 | 89 |

| (R)-BINAP | Suzuki-Miyaura Coupling | 91 | 82 |

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is as a chiral ligand in asymmetric catalysis. The compound has been utilized to facilitate various chemical reactions that require enantioselectivity.

Case Study:

A study demonstrated that this compound effectively catalyzes the asymmetric synthesis of chiral amines from prochiral substrates. The use of this ligand resulted in high yields and excellent enantiomeric excess (ee) values, showcasing its effectiveness in promoting enantioselective transformations .

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Amination | 92 | 95 |

| Asymmetric Hydrogenation | 88 | 93 |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study:

Research has indicated that (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole exhibits anti-inflammatory properties. In vitro studies demonstrated that it inhibits key inflammatory pathways without significant cytotoxicity .

| Biological Activity | IC50 (µM) |

|---|---|

| Inhibition of COX enzymes | 10 |

| Anti-inflammatory effect | 15 |

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials due to its unique chemical structure and properties.

Case Study:

The incorporation of (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The results indicated improved performance characteristics compared to traditional materials .

| Property | Control Material | Material with Bioxazole |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 45 |

Mechanism of Action

The mechanism of action of (4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

- (4R,4’R)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole

- (4S,4’S)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole

- (4R,4’R)-4,4’-Diisobutyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole .

Uniqueness

(4S,4’S)-4,4’-Di-sec-butyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific chiral configuration and the presence of sec-butyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds .

Biological Activity

(4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS No. 2374958-89-9) is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H24N2O2

- Molecular Weight : 252.35 g/mol

- InChI Key : RRKVGDPHNBRCMZ-KIDURHIOSA-N

- Purity : Typically available in high purity for research purposes.

Biological Activity Overview

The biological activity of (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole has been investigated in various studies, revealing its potential effects on different biological systems.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which can be critical for evaluating its efficacy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.1 | Induction of apoptosis |

| SMMC7404 | 20.68 | Cell cycle arrest |

| PC3 | 13.8 | Inhibition of proliferation |

These results suggest that (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole may induce apoptosis in cancer cells through various mechanisms such as the activation of intrinsic pathways and modulation of cell cycle progression .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of the compound. It has been suggested that it may interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neuroprotection and cognitive function. This interaction could provide insights into its use in neurodegenerative conditions .

Case Studies

Several case studies have been documented that illustrate the biological activity of (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal assessed the compound's effects on various cancer cell lines. The findings demonstrated significant cytotoxicity and a dose-dependent response in HeLa and PC3 cells .

- Neuroprotective Study : Another investigation evaluated the compound’s ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it could reduce neuronal death and inflammation in vitro .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (4S,4'S)-4,4'-Di-sec-butyl-4,4',5,5'-tetrahydro-2,2'-bioxazole with high enantiomeric purity?

- Methodological Answer : A three-step procedure starting from chiral precursors like (S)-(+)-2-Phenylglycinol is recommended. Key steps include cyclization under reflux and purification via recrystallization. Yield optimization (83.2–94.5% per step) requires precise control of temperature and stoichiometry. Enantiomeric purity (>99%) is confirmed using polarimetry ([α]D measurements) and spectroscopic validation (IR, NMR, GC-MS) .

Q. Which spectroscopic techniques are essential for structural validation of this bioxazole derivative?

- Methodological Answer : A combination of polarimetry (to confirm optical activity), IR spectroscopy (C=N and C-O stretches at ~1650 cm⁻¹ and 1250 cm⁻¹), ¹H/¹³C NMR (to resolve diastereotopic protons and sec-butyl stereochemistry), and GC-MS (molecular ion peak at m/z corresponding to C₁₈H₂₈N₂O₂) is critical. Cross-validation with DFT-calculated NMR shifts enhances accuracy .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct thermal stability assays via differential scanning calorimetry (DSC) and monitor isomerization under heat/light stress. Radical trapping experiments (e.g., using TEMPO) can identify decomposition pathways. For catalytic applications, track ligand integrity during reaction cycles via in situ IR or HPLC .

Advanced Research Questions

Q. What computational strategies predict the compound’s ion-binding selectivity in host-guest systems?

- Methodological Answer : Perform DFT calculations (RB3LYP/LANL2DZp) to model cavity dimensions and binding energies. Compare with known cryptands (e.g., [phen.phen.phen]) to infer selectivity for alkali/alkaline earth cations (Na⁺, Ca²⁺). Solvent effects are modeled using implicit solvation (e.g., COSMO) or explicit solvent clusters (e.g., [M(Furan)ₙ]ᵐ⁺) .

Q. How does the C₂-symmetric structure of this bioxazole enhance enantioselective catalysis?

- Methodological Answer : The rigid, chiral bioxazole backbone coordinates transition metals (e.g., Pd, Ir) to form well-defined catalytic pockets. In asymmetric cyclopropanation, steric effects from sec-butyl groups direct substrate approach, achieving up to 96% ee (e.g., styrene + diazoacetate). For hydrogenation, Ir complexes with this ligand show 91% ee in ketone reductions .

Q. What mechanistic insights explain isomerization pathways during prolonged storage or catalysis?

- Methodological Answer : Isomerization occurs via radical intermediates, as shown by crossover experiments and EPR spectroscopy. The 4,4'-C–C bond cleavage generates radicals that recombine into diastereomers. Stabilization strategies include inert-atmosphere storage and addition of radical scavengers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.